molecular formula C5H7N5O B12111263 2,4,6-Triaminopyrimidine-5-carbaldehyde CAS No. 88075-69-8

2,4,6-Triaminopyrimidine-5-carbaldehyde

Cat. No.: B12111263
CAS No.: 88075-69-8
M. Wt: 153.14 g/mol
InChI Key: IFXUSHCHGCXTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triaminopyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA This compound is characterized by three amino groups attached to the pyrimidine ring at positions 2, 4, and 6, and an aldehyde group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triaminopyrimidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2,4,6-triaminopyrimidine with formylating agents under controlled conditions. For example, the Vilsmeier-Haack reaction, which uses a combination of formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the aldehyde group at position 5 .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency. The choice of solvents, temperature, and reaction time are critical factors in achieving the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triaminopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 2,4,6-Triaminopyrimidine-5-carbaldehyde exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with nucleic acids and proteins, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triaminopyrimidine-5-carbaldehyde is unique due to the presence of three amino groups and an aldehyde group on the pyrimidine ring. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2,4,6-triaminopyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H6,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXUSHCHGCXTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(N=C1N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326159
Record name 2,4,6-Triaminopyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88075-69-8
Record name NSC524778
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Triaminopyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.